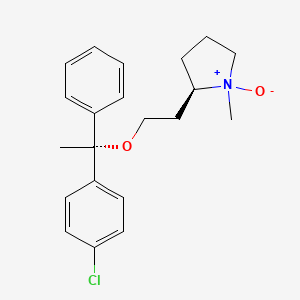

Clemastine N-Oxide

Description

Overview of Clemastine (B1669165) Metabolism and the Role of N-Oxidation

The biotransformation of clemastine in the body is a complex process involving multiple enzymatic pathways designed to convert the lipophilic (fat-soluble) drug into more hydrophilic (water-soluble) compounds that can be easily excreted. bioivt.com This metabolic process is crucial for the elimination of the drug from the body.

Key metabolic reactions for clemastine include:

Oxidation: This is a primary route of metabolism for clemastine. oup.com

O-dealkylation: This process involves the cleavage of the ether bond within the clemastine molecule. oup.com

Aromatic hydroxylation: Hydroxyl groups are added to the aromatic rings of the molecule. oup.com

N-Oxidation: This specific reaction involves the oxidation of the nitrogen atom in the pyrrolidine (B122466) ring of clemastine, resulting in the formation of Clemastine N-Oxide. researchgate.netnih.gov This reaction is catalyzed by flavin-containing monooxygenases (FMOs). nih.govdergipark.org.tr

N-dealkylation: This process can also occur, leading to metabolites like norclemastine. researchgate.netnih.gov

Studies have identified two N-oxide metabolites of clemastine. researchgate.netnih.gov The formation of these N-oxides is a significant pathway in the metabolism of tertiary amines like clemastine. nih.gov The use of advanced analytical techniques, such as liquid chromatography combined with tandem mass spectrometry (LC-MS/MS), has been instrumental in the structural elucidation of these metabolites. researchgate.netnih.gov Isotopic labeling with deuterium (B1214612) has further confirmed the N-oxidation sites. researchgate.netnih.gov

Significance of Metabolite Characterization in Drug Development Research

The characterization of drug metabolites is a critical aspect of the drug development process, providing essential insights into a drug's behavior in the body. nih.govalwsci.com This information is vital for several reasons:

Understanding Pharmacokinetics (ADME): Metabolite identification helps to paint a complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). alwsci.com This knowledge is fundamental to understanding the drug's duration of action and potential for accumulation.

Predicting Drug-Drug Interactions: By identifying the enzymes responsible for metabolism, such as cytochrome P450 (CYP) isozymes and FMOs, researchers can predict potential interactions with other drugs that are metabolized by the same enzymes. bioivt.com

Assessing Potential for Toxicity: Some metabolites can be reactive and lead to toxicity. wuxiapptec.com Early identification of such metabolites allows for mitigation strategies in the drug design process. tandfonline.com Regulatory agencies often require safety testing for metabolites that are present at significant levels in humans. nih.gov

The table below summarizes the importance of metabolite characterization in drug development.

| Aspect of Drug Development | Significance of Metabolite Characterization |

| Pharmacokinetics | Elucidates the complete ADME profile of a drug. alwsci.com |

| Drug-Drug Interactions | Helps predict interactions based on shared metabolic pathways. bioivt.com |

| Efficacy | Determines if metabolites contribute to the therapeutic effect. wuxiapptec.com |

| Safety | Identifies potentially reactive or toxic metabolites. wuxiapptec.com |

Rationale for Investigating this compound as a Distinct Research Entity

The investigation of this compound as a distinct entity, separate from its parent compound, is driven by the fundamental principles of drug metabolism and pharmacology. While N-oxidation is often considered a detoxification pathway that facilitates excretion, N-oxide metabolites can sometimes possess their own biological activity or be converted back to the active parent drug in the body. nih.govtandfonline.com

The primary reasons for the focused research on this compound include:

Potential for Biological Activity: Although not as extensively studied as clemastine, it is important to determine if this compound has any pharmacological or toxicological effects of its own. The N-oxidation of other drugs has been shown to produce metabolites with significant biological activity. nih.gov

Use as a Biomarker: The presence and concentration of this compound in biological fluids like urine and plasma can serve as a reliable biomarker for clemastine exposure and metabolism. alwsci.com This can be valuable in pharmacokinetic studies.

Improving Analytical Methodologies: The structural elucidation of metabolites like this compound drives the development of more sophisticated analytical techniques, such as advanced mass spectrometry methods, which can distinguish between isomeric metabolites (e.g., N-oxides versus hydroxylated compounds). nih.govresearchgate.net

The study of this compound is part of a broader effort to comprehensively understand the fate of clemastine in biological systems, ensuring a more complete picture of its disposition and potential effects.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO2/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)25-16-14-20-9-6-15-23(20,2)24/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-,23?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFEDGPQDFPLM-OJOWTSHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCC[N+]3(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Metabolic Pathways of Clemastine N Oxide

Enzymatic Biotransformation of Clemastine (B1669165) to its N-Oxide Metabolites

The conversion of clemastine, a tertiary amine, into its N-oxide form is a key step in its metabolism, primarily occurring in the liver. This biotransformation is catalyzed by specific enzyme systems that introduce an oxygen atom to the nitrogen of the pyrrolidine (B122466) ring.

Role of Flavin-Containing Monooxygenases (FMOs) in Tertiary Amine N-Oxidation

Flavin-containing monooxygenases (FMOs) are a superfamily of enzymes that play a critical role in the metabolism of a wide variety of nitrogen- and sulfur-containing xenobiotics. wikipedia.orgnih.gov These enzymes are particularly efficient in the N-oxidation of tertiary amines. The catalytic cycle of FMOs involves the use of NADPH and a flavin adenine (B156593) dinucleotide (FAD) prosthetic group to oxygenate soft nucleophiles like the nitrogen atom in clemastine. wikipedia.org While direct studies specifically detailing the role of FMOs in clemastine N-oxidation are not extensively documented in the provided results, the well-established function of FMOs in the N-oxidation of tertiary amines strongly suggests their involvement in the formation of Clemastine N-Oxide. wikipedia.orgnih.gov

In Vitro Models for this compound Formation

To study the metabolic fate of drugs like clemastine without resorting to in vivo human studies, various in vitro systems are employed. These models provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

Mammalian Liver Microsomal Systems for N-Oxidation Studies

Mammalian liver microsomes are vesicular fragments of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including FMOs and CYPs. mttlab.eucellgs.com These systems are a standard tool in drug metabolism studies. pharmaron.com By incubating clemastine with liver microsomes in the presence of necessary cofactors like NADPH, researchers can simulate the hepatic metabolism and identify the resulting metabolites, including this compound. mttlab.eufrontiersin.org The use of specific inhibitors for FMOs or CYPs in these systems can help to distinguish the relative contribution of each enzyme family to N-oxide formation.

Non-Mammalian Biotransformation Systems (e.g., Cunninghamella elegans) in N-Oxide Generation

The filamentous fungus Cunninghamella elegans has emerged as a valuable in vitro model for predicting and producing mammalian drug metabolites. elsevier.esmdpi.com This is due to its possession of metabolic enzymes, including cytochrome P450 monooxygenases, that can perform biotransformation reactions similar to those in mammals. elsevier.esdaneshyari.comminciencias.gov.co

Studies have demonstrated that incubations of clemastine with Cunninghamella elegans produce several metabolites, including two distinct N-oxide metabolites. researchgate.netresearchgate.net The formation of these N-oxides was confirmed using techniques such as liquid chromatography/tandem mass spectrometry. researchgate.netresearchgate.net This microbial system offers a practical and ethical alternative for generating significant quantities of metabolites like this compound for further structural elucidation and characterization. researchgate.netmdpi.com

Table 1: In Vitro Systems for Studying this compound Formation

| In Vitro Model | Description | Key Findings Related to this compound |

| Mammalian Liver Microsomes | Vesicular fragments of the endoplasmic reticulum from liver cells, rich in drug-metabolizing enzymes like CYPs and FMOs. mttlab.eucellgs.com | Used to simulate hepatic metabolism and identify metabolites. The formation of N-oxides can be studied by incubating clemastine with these microsomes. mttlab.eufrontiersin.org |

| Cunninghamella elegans | A filamentous fungus known to produce mammalian-like metabolites of various drugs. elsevier.esmdpi.com | Successfully used to produce and identify two N-oxide metabolites of clemastine. researchgate.netresearchgate.net |

In Vivo Generation of this compound

Following administration, clemastine undergoes extensive metabolism in the body. Studies involving the analysis of urine from dogs, horses, and humans have identified various phase I and phase II metabolites. researchgate.netresearchgate.net Among the phase I metabolites, which involve oxidation, hydroxylation, and dealkylation, N-oxidized forms of clemastine have been reported. researchgate.netresearchgate.net The presence of this compound in urine confirms its formation as a metabolite in vivo. The principal routes of clemastine metabolism in humans include direct oxidation and O-dealkylation. oup.com

Detection and Characterization in Animal Models (e.g., rat, dog, horse)

The biotransformation of the first-generation antihistamine clemastine results in the formation of various metabolites, including this compound. This metabolic pathway has been identified and studied in several animal models.

In rats , the metabolism of clemastine is extensive, leading to the identification of numerous phase I and phase II metabolites. diva-portal.org Among these, this compound has been detected in urine samples, indicating that N-oxidation is a relevant metabolic route in this species. diva-portal.org The characterization of this and other metabolites was initially explored, revealing a complex metabolic profile. diva-portal.org

Studies involving dogs have also confirmed the presence of this compound. diva-portal.orgnih.gov Following administration of clemastine, analysis of urine has shown that N-oxidation is one of the metabolic pathways the drug undergoes. diva-portal.orgnih.gov

In horses , research has established that N-oxidation is a significant metabolic pathway for clemastine. researchgate.net Analysis of equine urine has identified this compound as a notable metabolite. researchgate.net Unchanged clemastine was not detected in the urine of horses, unlike in dogs and humans. nih.govresearchgate.net

The primary analytical technique used for the detection and structural elucidation of this compound in these animal models is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). diva-portal.org This powerful method allows for the separation of metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. The addition of an oxygen atom to the nitrogen on the pyrrolidine ring of the clemastine molecule is a key indicator of N-oxide formation. researchgate.net

Comparative Metabolic Profiles across Species regarding N-Oxidation

The metabolic profile of clemastine, particularly with respect to N-oxidation, exhibits notable differences across various species. These variations are crucial for understanding the drug's disposition and for the extrapolation of metabolic data between species.

A comparative study of clemastine metabolism in dogs, horses, and humans revealed both similarities and differences. diva-portal.org Metabolites with one and two additional oxygen atoms, which includes N-oxides, were found in all three species. nih.govresearchgate.net

In rats , while N-oxidation does occur, it is part of a broader spectrum of metabolic reactions. diva-portal.org

In dogs , along with N-oxidation, the formation of norclemastine (demethylated clemastine) is another identified phase I metabolic pathway. nih.govresearchgate.net Unlike in horses, unchanged clemastine can be found in the urine of dogs. nih.govresearchgate.net

In horses , N-oxidation appears to be a prominent metabolic route. researchgate.net Interestingly, while metabolites with two additional oxygens were found on the aliphatic part of the molecule in dogs, in horses they were situated on the aromatic portion. nih.gov Furthermore, horses produce glucuronic acid conjugates of oxidized clemastine, a phase II metabolite not recovered in dog urine. diva-portal.orgnih.gov

These species-specific metabolic profiles are likely due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s and flavin-containing monooxygenases, which are responsible for N-oxidation.

Data Tables

Table 1: Detection of this compound in Animal Models

| Animal Model | Sample Matrix | Detection Status | Analytical Method(s) |

|---|---|---|---|

| Rat | Urine | Detected diva-portal.org | Mass Spectrometry diva-portal.org |

| Dog | Urine | Detected diva-portal.orgnih.gov | Liquid Chromatography/Tandem Mass Spectrometry diva-portal.orgnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Clemastine |

| This compound |

| Norclemastine |

| 4-chlorobenzophenone |

Structural Elucidation and Stereochemical Considerations of Clemastine N Oxide

Analytical Techniques for N-Oxide Isomer Identification

The identification of clemastine (B1669165) N-oxide isomers is a complex process that necessitates the use of sophisticated analytical instrumentation. The combination of liquid chromatography and mass spectrometry, along with specific chemical reactions, provides the necessary specificity and sensitivity for their characterization. nih.gov In studies involving the metabolism of clemastine, two diastereomeric N-oxides have been identified. diva-portal.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the structural analysis of drug metabolites like clemastine N-oxide. nih.govmdpi.com This method combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. diva-portal.org The use of various mass analyzers, such as quadrupole-time-of-flight and ion trap instruments, provides valuable data for structural investigation. diva-portal.org The fungus Cunninghamella elegans has been utilized to produce significant quantities of clemastine metabolites, including N-oxides, which facilitates detailed MSn experiments for structural elucidation. nih.govresearchgate.net Through this approach, researchers have successfully characterized two N-oxide metabolites of clemastine. nih.gov

Hydrogen/deuterium (B1214612) (H/D) exchange experiments are a key tool for confirming the presence of an N-oxide group. nih.govdiva-portal.org This technique involves replacing labile protons in a molecule with deuterium atoms. In the case of this compound, H/D exchange experiments, performed by substituting the mobile phase with deuterated solvents, helped to confirm the N-oxidation. diva-portal.org This method, in conjunction with other analytical data, provides strong evidence for the N-oxide structure. diva-portal.org

Atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is another critical technique in the characterization of N-oxides. nih.govdiva-portal.org N-oxides are known to be thermally labile and can undergo deoxygenation (a loss of 16 Da) in the high-temperature environment of the APCI source. nih.govresearchgate.net This characteristic thermal decomposition is a diagnostic feature that helps to confirm the N-oxide structure of clemastine metabolites. nih.govdiva-portal.org

Application of Hydrogen/Deuterium Exchange in N-Oxide Confirmation

Differentiation of N-Oxides from Hydroxylated Metabolites in Spectrometry

A significant challenge in metabolite identification is distinguishing between N-oxides and their isomeric hydroxylated counterparts, as they often have the same nominal mass. researchgate.net

Mass spectrometry provides a powerful solution to differentiate N-oxides from hydroxylated metabolites through their distinct fragmentation patterns. researchgate.netresearchgate.net N-oxides characteristically undergo deoxygenation, resulting in a neutral loss of an oxygen atom ([M+H-O]+). researchgate.netresearchgate.net This deoxygenation is often thermally induced in the ion source, particularly with APCI, and is not typically observed with hydroxylated metabolites, which preferentially lose water ([M+H-H2O]+). researchgate.netnih.gov The presence of a distinct [M+H-O]+ ion is a strong indicator of an N-oxide. researchgate.netresearchgate.net In the study of clemastine, this deoxygenation upon APCI-MS analysis was a key piece of evidence in confirming the N-oxide metabolites. nih.gov

Stereochemistry of this compound Metabolites

Clemastine itself has two chiral centers, leading to the possibility of multiple stereoisomers. wikipedia.orgnih.gov The N-oxidation of clemastine introduces another layer of stereochemical complexity. Research has indicated the formation of two diastereomeric N-oxides of clemastine. diva-portal.org The specific stereochemistry of these N-oxide metabolites is designated as epimeric, with defined stereocenters. nih.gov The IUPAC name for a specific stereoisomer is (2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methyl-1-oxidopyrrolidin-1-ium. nih.gov

Identification of Diastereomeric N-Oxides

The formation of diastereomeric N-oxides of clemastine has been a subject of metabolic and analytical studies. Research has shown that the N-oxidation of clemastine is stereoselective, leading to the formation of stable cis/trans diastereomers. diva-portal.org The identification and characterization of these diastereomers are crucial for understanding the drug's metabolic fate and potential pharmacological activity of its metabolites.

In a notable study, the metabolism of clemastine was investigated using the fungus Cunninghamella elegans, a model system often used to mimic mammalian drug metabolism. diva-portal.org This research led to the detection and characterization of six isomers of oxidized clemastine. diva-portal.org Among these, two were identified as diastereomeric N-oxides. diva-portal.org The structural elucidation was accomplished using high-performance liquid chromatography-mass spectrometry (HPLC-MS). diva-portal.org The distinct retention times and mass spectral data of these two metabolites confirmed their identity as diastereomeric N-oxides of clemastine. diva-portal.org

The stereochemistry of these N-oxides is described as epimeric, indicating that they differ in the configuration at one of several stereogenic centers while the others remain the same. nih.gov

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H26ClNO2 | nih.gov |

| Molecular Weight | 359.89 g/mol | nih.govchemicea.com |

| Stereochemistry | Epimeric | nih.gov |

Impact of N-Oxidation on Chiral Centers of Clemastine

Clemastine itself has two chiral centers. The commercially available and most active form of clemastine is the (+)-(R,R)-isomer. lookchem.com The introduction of an oxygen atom to the nitrogen of the pyrrolidine (B122466) ring during N-oxidation creates a new stereogenic center at the nitrogen atom.

The formation of a new chiral center upon N-oxidation is a well-established phenomenon in medicinal chemistry. nih.govresearchgate.net For tertiary amines like clemastine, this oxidation leads to the formation of chiral N-oxides. The spatial arrangement of the oxygen atom relative to the other substituents on the nitrogen atom (the methyl group and the two carbon atoms of the pyrrolidine ring) results in two possible diastereomers (syn and anti).

The stereochemistry of the original chiral centers in the clemastine molecule influences the stereochemical outcome of the N-oxidation process. This means that the oxidation of a specific stereoisomer of clemastine will preferentially yield a particular diastereomer of the N-oxide. This stereoselective N-oxidation has been observed for other chiral amines as well. diva-portal.org

The absolute configuration of the newly formed chiral nitrogen center in this compound diastereomers can be designated, for example, as (S) or (R). Therefore, starting with (R,R)-clemastine, N-oxidation could theoretically lead to the formation of (R,R,S)-clemastine N-oxide and (R,R,R)-clemastine N-oxide. The relative amounts of these diastereomers formed would depend on the steric and electronic factors governing the approach of the oxidizing agent to the nitrogen atom.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Clemastine |

Analytical Methodologies for Clemastine N Oxide Quantification in Biological Matrices

Development of Robust Extraction and Purification Protocols for Clemastine (B1669165) N-Oxide

The initial and crucial step in the bioanalysis of Clemastine N-Oxide from biological samples, such as plasma or urine, is the development of a robust extraction and purification protocol. The primary goal is to isolate the analyte from the complex biological matrix, which contains numerous endogenous components that can interfere with the analysis.

Commonly employed techniques for the extraction of Clemastine and its metabolites include:

Liquid-Liquid Extraction (LLE): This method involves the use of two immiscible liquid phases to separate the analyte based on its differential solubility. For instance, a study on the extraction of Clemastine from blood utilized chloroform (B151607) at a pH of 9.0. nuph.edu.uaresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used technique that separates components of a mixture based on their physical and chemical properties. It has been successfully used for the extraction of Clemastine metabolites from urine. researchgate.net

Protein Precipitation (PPT): This technique is often used for plasma samples to remove proteins that can interfere with the analysis. A study investigating the in-process stabilization of N-oxide metabolites found that protein precipitation with acetonitrile (B52724) (ACN) was an efficient method to prevent the degradation of the N-oxide to its parent drug. altasciences.com In this study, various N-oxides, including bupivacaine (B1668057) N-oxide, showed significant conversion to the parent drug in hemolyzed plasma when methanol (B129727) was used as the precipitating solvent, whereas ACN minimized this conversion. altasciences.com

Following initial extraction, further purification steps may be necessary. Thin-layer chromatography (TLC) has been used in combination with LLE to purify extracts containing Clemastine. nuph.edu.uaresearchgate.net

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for N-Oxide Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the cornerstone techniques for the separation of this compound from its parent drug and other metabolites. diva-portal.org These methods offer high resolution, speed, and sensitivity. diva-portal.org

Key considerations for chromatographic separation include:

Column Selection: Reversed-phase columns, such as C8 or C18, are frequently used for the separation of Clemastine and its metabolites. rjpdft.com For example, a LiChrospher® 100 RP-C8 end-capped column (5µm, 150 x 4.6mm) has been used for the analysis of Clemastine Fumarate. rjpdft.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The composition can be optimized to achieve the desired separation. For instance, a mobile phase of methanol and water (containing 0.05% triethylamine) in a 90:10 ratio has been reported for Clemastine analysis. rjpdft.com

Gradient vs. Isocratic Elution: Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate multiple components with different polarities.

Detection: UV detection is commonly used, with the wavelength set to a value where the analyte exhibits maximum absorbance. A wavelength of 220 nm has been used for the detection of Clemastine Fumarate. rjpdft.com

UPLC, a more recent advancement, utilizes smaller particle size columns and higher pressures to achieve even faster separations and increased resolution compared to conventional HPLC. americanpharmaceuticalreview.commdpi.com This is particularly advantageous for complex samples containing multiple metabolites. americanpharmaceuticalreview.com

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drug metabolites like this compound. diva-portal.org

Sensitivity and Selectivity Considerations in N-Oxide Bioanalysis

The primary challenge in the bioanalysis of N-oxides is their potential for in-source fragmentation or degradation back to the parent drug, which can lead to inaccurate quantification. altasciences.com This deoxygenation can be influenced by the ionization technique and the temperature of the ion source. nih.govresearchgate.net

Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. APCI has been noted to potentially cause deoxygenation of N-oxides. diva-portal.orgnih.gov Therefore, careful optimization of the MS source parameters is crucial.

Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. This minimizes interference from matrix components and other metabolites. The fragmentation of this compound can be used for its identification and quantification. For example, the loss of an oxygen atom (a neutral loss of 16 Da) is a characteristic fragmentation pattern for N-oxides. nih.govresearchgate.net

Method Validation for Preclinical Research Samples

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. nih.govaustinpublishinggroup.comeuropa.eu For preclinical research, this validation ensures that the data generated is accurate and reproducible. Key validation parameters, as recommended by regulatory bodies like the EMA and included in ICH guidelines, include: europa.eueuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.goveuropa.eu For quality control (QC) samples, the mean concentration should generally be within ±15% of the nominal value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.goveuropa.eu The coefficient of variation (CV) for QC samples should not exceed 15%. europa.eu

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov For the LLOQ, the accuracy should be within ±20% of the nominal value, and the precision should not exceed 20%. europa.eu

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov This is particularly important for N-oxides, which can be unstable. europa.eueuropa.eu

The table below summarizes typical validation parameters for a bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Mean concentration within ±15% of nominal value (±20% for LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Stability | Analyte concentration within ±15% of the initial concentration under tested conditions |

Pharmacological and Mechanistic Aspects of Clemastine N Oxide Theoretical/exploratory

Assessment of Intrinsic Pharmacological Activity of Clemastine (B1669165) N-Oxide

The intrinsic pharmacological activity of Clemastine N-Oxide is currently not established. Metabolism of drugs, particularly through N-oxidation, can result in metabolites with altered, reduced, or absent pharmacological activity compared to the parent compound.

To date, no specific in vitro receptor binding or functional assay data for this compound has been published. The parent compound, Clemastine, is a known H1 histamine (B1213489) receptor antagonist. wikipedia.org Hypothetically, to assess the intrinsic activity of this compound, a series of assays would be required.

A hypothetical research plan to determine the pharmacological activity of this compound would involve:

Receptor Binding Assays: Utilizing radioligand binding assays with membranes from cells expressing the H1 histamine receptor to determine the binding affinity (Ki) of this compound.

Functional Assays: Employing cellular systems to measure the ability of this compound to either inhibit (antagonize) or mimic (agonize) the effects of histamine on downstream signaling pathways, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation.

Without such studies, any discussion of the activity of this compound remains speculative.

A direct comparative analysis of the pharmacological activity of this compound versus Clemastine is not possible due to the lack of data on the N-oxide metabolite. Generally, N-oxidation of tertiary amines in drugs can lead to a significant decrease in affinity for their receptors due to changes in the molecule's electronic and steric properties. It is plausible that the addition of an oxygen atom to the nitrogen in the pyrrolidine (B122466) ring of Clemastine could hinder its ability to bind effectively to the H1 receptor.

A study on the metabolism of clemastine did identify two N-oxide metabolites in incubations with the fungus Cunninghamella elegans, and these were also detected in the urine of dogs, horses, and humans. researchgate.net However, the study focused on identification and did not assess the pharmacological activity of these metabolites. researchgate.net

Table 1: Hypothetical Comparative Activity Profile (This table is for illustrative purposes only and is based on general pharmacological principles, not on experimental data for this compound.)

| Compound | Target Receptor | Predicted Binding Affinity (Ki) | Predicted Functional Activity |

| Clemastine | H1 Histamine Receptor | High | Antagonist |

| This compound | H1 Histamine Receptor | Likely Lower than Clemastine | Unknown, potentially inactive |

In Vitro Receptor Binding and Functional Assays for this compound (if active)

Role of this compound as an Inactive Metabolite or Prodrug Precursor (Hypothetical)

Inactive Metabolite: It is common for N-oxide metabolites of antihistamines to have significantly reduced or no pharmacological activity. auburn.edu In this scenario, N-oxidation would represent a pathway for the deactivation and subsequent elimination of Clemastine.

Prodrug Precursor: In some cases, N-oxide metabolites can be reduced back to the parent tertiary amine in vivo. This reversible metabolism has been observed for other drugs, such as Clozapine and its N-oxide metabolite. researchgate.net If this compound can be converted back to Clemastine, it could act as a prodrug, potentially prolonging the duration of action of the parent compound. However, there is currently no evidence to support this for Clemastine.

Mechanistic Investigations of this compound Disposition in Preclinical Models

The disposition of this compound, including its ability to cross the blood-brain barrier and its interaction with efflux transporters, has not been directly studied.

There are no published studies on the blood-brain barrier (BBB) permeability of this compound. The parent compound, Clemastine, is known to cross the BBB, leading to sedative effects. diva-portal.org The addition of a polar N-oxide group would be expected to decrease the lipophilicity of the molecule, which would likely reduce its ability to passively diffuse across the BBB.

Studies on other N-oxide metabolites, such as Trimethylamine N-Oxide (TMAO), have shown that they can cross the BBB. mdpi.comtandfonline.com However, the transport of Clozapine N-Oxide (CNO) across the BBB is known to be limited. researchgate.netnih.gov Therefore, dedicated studies using in vitro BBB models (e.g., co-cultures of endothelial cells, pericytes, and astrocytes) or in vivo animal models with cerebrospinal fluid sampling would be necessary to determine the extent of this compound's CNS penetration. researchgate.netresearchgate.net

The interaction of this compound with efflux transporters such as P-glycoprotein (P-gp) is a critical, yet uninvestigated, aspect of its disposition. P-glycoprotein is an efflux pump highly expressed at the BBB that limits the brain penetration of many xenobiotics. jst.go.jpacs.org

It has been demonstrated that Clozapine N-Oxide is a substrate for P-gp, and this interaction is a likely mechanism for its restricted entry into the central nervous system. nih.govtocris.comrndsystems.com Given this precedent, it is highly plausible that this compound could also be a substrate for P-gp. If so, this would further limit its potential for CNS activity, even if it possessed some intrinsic pharmacological effects.

Table 2: Hypothetical Disposition Characteristics of this compound (This table is speculative and based on analogies to other N-oxide compounds.)

| Characteristic | Parent Clemastine | Hypothetical this compound | Rationale for Hypothesis |

| Blood-Brain Barrier Permeability | Crosses BBB | Likely Low | Increased polarity due to N-oxide group. |

| P-glycoprotein Substrate Status | Not established | Potentially a Substrate | Analogy with Clozapine N-Oxide, a known P-gp substrate. nih.govtocris.com |

Further research is imperative to move beyond these theoretical considerations and establish the actual pharmacological and mechanistic profile of this compound.

Blood-Brain Barrier Permeability Studies of this compound (e.g., in animal models or in vitro BBB models)

Potential for Enzyme Induction or Inhibition by this compound (Theoretical/Exploratory)

The primary metabolic pathways for clemastine include O-dealkylation, aromatic and aliphatic hydroxylation, and oxidation. nih.govoup.com The formation of N-oxide metabolites has been noted as a metabolic route in rats and was also described in C. elegans incubations. researchgate.netdiva-portal.org

However, the existing body of research focuses on the identification and structure elucidation of these metabolites rather than their subsequent pharmacological activity or interaction with metabolic enzymes, such as the cytochrome P450 (CYP) system. Consequently, there are no published studies that specifically investigate whether this compound acts as an inducer or inhibitor of key drug-metabolizing enzymes.

Due to the absence of experimental data, it is not possible to construct a data table on the enzymatic interactions of this compound. Further research would be required to determine if this metabolite has any clinically significant effects on enzyme systems.

Future Directions in Clemastine N Oxide Research

Comprehensive Biological Activity Profiling of Isolated N-Oxide Metabolites

The parent compound, clemastine (B1669165), exhibits a diverse range of biological activities beyond its well-known H1 histamine (B1213489) receptor antagonism. wikipedia.org It is crucial to determine whether its N-oxide metabolites share, alter, or lack these activities. The formation of N-oxide metabolites is a primary pathway for many drugs containing tertiary nitrogen atoms. hyphadiscovery.com Studies have confirmed the existence of two diastereomeric N-oxide metabolites of clemastine. medchemexpress.com A comprehensive biological profiling of these isolated metabolites is a logical and necessary next step.

Future research should focus on screening the N-oxide isomers against the known targets of clemastine. This includes not only its primary antihistaminic target but also its more recently discovered functions. For instance, clemastine has been identified as an inhibitor of the essential leishmanial enzyme, inositol (B14025) phosphorylceramide synthase (IPCS), giving it antileishmanial properties. researchgate.netresearchgate.net It also shows activity against Staphylococcus aureus by inhibiting biofilm formation and hemolytic activity, potentially through interaction with the GdpP protein. nih.govresearchgate.net Moreover, clemastine has been shown to promote the differentiation of oligodendrocyte precursor cells, suggesting potential for remyelination, and to modulate neuroinflammation by inhibiting NF-κB. mdpi.com Conversely, very recent research suggests clemastine may enhance pyroptosis in the context of multiple sclerosis. jbclinpharm.org Determining the activity of the N-oxide metabolites in these various assays is essential for a complete understanding of clemastine's metabolic effects.

Table 1: Known Biological Activities of Clemastine for N-Oxide Metabolite Profiling

| Activity | Target/Pathway | Potential Implication | Supporting Evidence |

| Antihistaminic | H1 Histamine Receptor Antagonism | Allergic rhinitis relief | wikipedia.org |

| Antileishmanial | Inositol Phosphorylceramide Synthase (IPCS) Inhibition | Treatment of leishmaniasis | researchgate.netresearchgate.net |

| Antibacterial | Inhibition of S. aureus biofilm and hemolysis (GdpP protein) | Anti-biofilm agent | nih.govresearchgate.net |

| Remyelination | Promotes Oligodendrocyte Precursor Cell (OPC) Differentiation | Neurorestorative therapies (e.g., Multiple Sclerosis) | mdpi.com |

| Anti-inflammatory | NF-κB Inhibition | Modulation of neuroinflammation | mdpi.com |

| Pro-pyroptotic | Purinergic channel P2RX7 / Inflammasome activation | Potential to accelerate disability in progressive MS | jbclinpharm.org |

Advanced Spectroscopic Characterization to Confirm Absolute Stereochemistry of N-Oxides

The N-oxidation of clemastine, which contains two chiral centers, can result in multiple diastereomeric N-oxide isomers. medchemexpress.comresearchgate.net Initial characterization has successfully used techniques like liquid chromatography/tandem mass spectrometry (LC-MS/MS), hydrogen/deuterium (B1214612) exchange, and in-source deoxygenation with atmospheric pressure chemical ionization (APCI) to identify two diastereomeric N-oxides. medchemexpress.comnih.gov APCI is particularly useful as N-oxides tend to undergo thermal deoxygenation (a loss of 16 Da), which helps distinguish them from hydroxylated metabolites that typically lose water (18 Da). researchgate.netsemanticscholar.org

However, to unequivocally determine the absolute stereochemistry of each N-oxide isomer, more advanced spectroscopic methods are required. Future work should aim to utilize techniques such as:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques like NOESY and ROESY can establish through-space proton proximities, providing critical data to assign the relative stereochemistry of the newly formed chiral center at the nitrogen atom in relation to the existing chiral centers.

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the absolute configuration of a molecule. acs.org Obtaining a crystalline form of each isolated N-oxide isomer would provide unambiguous proof of its three-dimensional structure. The successful use of X-ray analysis to assign the absolute configuration of synthesized azelastine-N-oxides serves as a strong precedent for this approach. acs.org

Confirmation of the absolute stereochemistry is not merely an academic exercise; different stereoisomers can have vastly different biological activities and pharmacokinetic properties.

Computational Modeling of N-Oxide Interactions with Biological Targets

Computational modeling offers a powerful, predictive tool to hypothesize how Clemastine N-oxide isomers might interact with biological targets before undertaking extensive laboratory work. Molecular docking and other computational methods have already been successfully applied to the parent clemastine molecule to study its interactions with targets like the GdpP protein and fullerene nanostructures. nih.govjbclinpharm.org

Future computational studies should focus on the following:

Molecular Docking: Docking simulations should be performed for each stereoisomer of this compound against the known protein targets of clemastine, such as the H1 histamine receptor, leishmanial IPCS, and the purinergic P2RX7 receptor. wikipedia.orgnih.govjbclinpharm.org This can predict whether the N-oxide group enhances, diminishes, or abolishes binding affinity compared to the parent drug.

Density Functional Theory (DFT) Calculations: Quantum chemical calculations can provide insight into the electronic structure and reactivity of the N-oxide metabolites. semanticscholar.org This can help in understanding the stability of the molecule and the nature of its interactions within a receptor's binding pocket.

Pharmacophore and Machine Learning Models: Advanced approaches like pharmacophore modeling or deep learning networks could be used to screen the N-oxide structures against wider databases of biological targets, potentially identifying new, unexpected activities. mdpi.com

Table 2: Proposed Computational Studies for this compound Isomers

| Method | Objective | Target(s) | Expected Outcome |

| Molecular Docking | Predict binding affinity and orientation | H1 Receptor, IPCS, GdpP, P2RX7 | Ranking of isomers by binding energy; identification of key binding interactions. |

| DFT Calculations | Analyze electronic properties and reactivity | This compound Isomers | Calculation of electrostatic potential, HOMO/LUMO energies to predict stability and reactivity. |

| Pharmacophore Modeling | Virtual screening for new activities | Known protein target databases | Identification of potential novel off-target effects or therapeutic applications. |

Development of Targeted Synthetic Routes for Specific this compound Isomers for Research Purposes

To perform the comprehensive biological and spectroscopic studies outlined above, a reliable supply of each specific this compound isomer is necessary. Relying on isolation from metabolic incubations is often inefficient. Therefore, the development of targeted synthetic routes is a high priority.

A promising strategy involves the direct oxidation of the parent clemastine molecule. Research on the synthesis of N-oxides for similar drugs, such as azelastine, provides a clear roadmap. acs.org A robust synthetic method would likely involve:

Oxidation: Treating clemastine with a suitable oxidizing agent. Hydrogen peroxide (H₂O₂) is an attractive option as it is inexpensive and its only byproduct is water. acs.orgjbclinpharm.org Other reagents like peroxyacids could also be explored. jbclinpharm.orgresearchgate.net

Separation: Since the oxidation of clemastine will produce a mixture of diastereomers, a robust chromatographic separation method, such as preparative High-Performance Liquid Chromatography (HPLC) on a chiral column, will be required to isolate each isomer in high purity. acs.org

The successful synthesis and separation of these isomers will provide the necessary quantities of pure material for definitive structural elucidation and thorough biological testing.

Investigation of N-Oxide Reversion to Parent Clemastine in vivo and in vitro (if evidence suggests such pathways)

A critical aspect of N-oxide metabolite pharmacology is their potential for in vivo reduction back to the parent tertiary amine, a process known as retro-reduction. semanticscholar.org This phenomenon is well-documented for numerous drugs, including the antidepressants imipramine (B1671792) and amitriptyline (B1667244) and the antipsychotic clozapine, whose N-oxide metabolites are reduced back to the active parent drugs in the body. researchgate.netresearchgate.net This reversion means the N-oxide can act as a prodrug, potentially altering the pharmacokinetic profile by creating a depot from which the parent drug is slowly released. medchemexpress.com

Given that clemastine is a tertiary amine, it is highly plausible that its N-oxide metabolites undergo retro-reduction. This possibility has significant implications:

Toxicity: If the parent drug has associated toxicities, its regeneration from a seemingly less active metabolite could be a safety concern.

In Vitro Instability: N-oxide metabolites are often unstable and can revert to the parent drug during sample collection, storage, and analysis, which can complicate the interpretation of in vitro metabolism studies. hyphadiscovery.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Clemastine N-Oxide and ensuring its purity?

- Methodological Answer : Synthesis of this compound typically involves oxidation of clemastine using controlled reagents (e.g., hydrogen peroxide or ozone). To ensure purity, researchers must employ rigorous characterization techniques:

- 1H and 13C NMR to confirm structural integrity and monitor oxidation efficiency .

- High-resolution mass spectrometry (HRMS) or elemental analysis for molecular weight validation .

- Chromatographic methods (HPLC/LC-MS) to assess purity, with thresholds ≥95% recommended for pharmacological studies.

- Experimental details (e.g., solvent systems, reaction times) should be documented in supplementary materials to enable reproducibility .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-modal approach is critical:

- Spectroscopic analysis : 1H/13C NMR for functional group identification and stereochemical confirmation .

- Vibrational spectroscopy (IR) to detect N-oxide functional groups .

- Mass spectrometry (MS) for molecular ion validation and fragmentation pattern analysis .

- X-ray crystallography (if crystalline) for absolute configuration determination.

- Sample preparation protocols must specify buffer conditions, concentrations, and instrument calibration to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters of this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in experimental design (e.g., dosing regimens, animal models). To address this:

- Meta-analysis framework : Systematically compare studies using criteria such as in vivo vs. in vitro models, assay sensitivity, and statistical power .

- Sensitivity testing : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to isolate confounding variables .

- Cross-validation : Use orthogonal methods (e.g., LC-MS vs. immunoassays) to verify metabolite quantification accuracy .

- Transparent reporting of raw data and statistical methods is essential for critical evaluation .

Q. What computational strategies are effective in predicting this compound’s metabolic pathways and receptor interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model oxidation states and reactive intermediates to predict metabolic byproducts .

- Molecular docking simulations : Use software like AutoDock Vina to assess binding affinities at histamine H1 receptors, accounting for N-oxide steric effects .

- MD (Molecular Dynamics) simulations : Analyze conformational stability under physiological conditions (e.g., solvation, pH) .

- Researchers must validate computational predictions with in vitro assays (e.g., microsomal stability tests) and provide WebMO job numbers for reproducibility .

Q. How should stability studies be designed to evaluate this compound’s degradation under varying oxygen levels?

- Methodological Answer :

- Controlled oxygen exposure : Use anaerobic chambers or gas-flow systems to simulate low/high oxygen environments .

- Kinetic analysis : Monitor degradation rates via UV-Vis or LC-MS at intervals (e.g., 0, 24, 48 hrs) .

- Stress testing : Expose samples to extreme conditions (e.g., 40°C, 75% RH) to identify degradation thresholds .

- Data should include raw chromatograms, kinetic plots, and Arrhenius equation-derived shelf-life projections .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting this compound data in publications?

- Methodological Answer :

- Primary data : Include NMR spectra, chromatograms, and crystallographic coordinates in supplementary materials .

- Tables : Compare experimental results with literature values (e.g., logP, pKa) to highlight consistency or anomalies .

- Figures : Use error bars for biological replicates and annotate spectral peaks clearly .

- Reproducibility : Document instrument models, software versions, and raw data repositories (e.g., Zenodo) .

Q. How can researchers ensure their experimental designs align with ethical and reproducibility standards?

- Methodological Answer :

- Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation .

- Blinded analysis : Use third-party labs for critical assays (e.g., toxicity screens) to reduce bias .

- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via metadata tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.